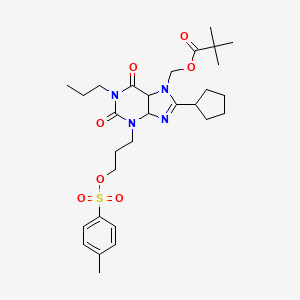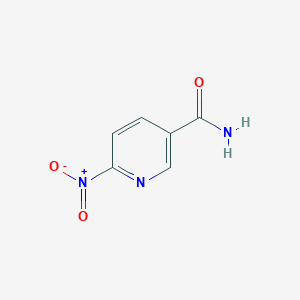
5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Méthyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile est un composé hétérocyclique qui appartient à la classe des dihydropyridines. Ces composés sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. La structure du 5-Méthyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile comprend un cycle pyridine avec divers substituants, ce qui en fait une molécule polyvalente pour diverses applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-Méthyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile implique généralement la réaction d'aldéhydes, de cétones et de nitriles appropriés dans des conditions spécifiques. Une méthode courante est la synthèse de Hantzsch des dihydropyridines, qui implique la condensation d'un aldéhyde, d'un β-cétoester et d'acétate d'ammonium. La réaction est généralement effectuée dans l'éthanol ou le méthanol comme solvant, et le mélange est chauffé à reflux .
Méthodes de production industrielle
Dans les milieux industriels, la production de 5-Méthyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L'utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer l'efficacité du processus de synthèse .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Méthyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la pyridine.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en alcool.
Substitution : Le groupe nitrile peut subir des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Les nucléophiles comme les amines et les alcools peuvent réagir avec le groupe nitrile en conditions basiques.
Principaux produits formés
Oxydation : Dérivés de la pyridine.
Réduction : Dérivés alcooliques.
Substitution : Dérivés amine ou ester.
Applications de la recherche scientifique
Le 5-Méthyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son utilisation potentielle dans le développement de nouveaux produits pharmaceutiques.
Industrie : Utilisé dans la production de colorants et de pigments.
Mécanisme d'action
Le mécanisme d'action du 5-Méthyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un ligand, se liant aux ions métalliques et formant des complexes. Ces complexes peuvent présenter diverses activités biologiques, telles que l'inhibition ou l'activation enzymatique. Les voies impliquées peuvent inclure la modulation de la signalisation cellulaire et des processus métaboliques .
Applications De Recherche Scientifique
5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or activation. The pathways involved may include the modulation of cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Méthyl-2-oxo-5-phényl-1,2-dihydropyridine-3-carbonitrile
- 5-Fluoro-2,6-dihydroxynicotinonitrile
- 5-Méthyl-2-(5-méthyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one
Unicité
Le 5-Méthyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile est unique en raison de ses substituants spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Son groupe propyle et sa fonctionnalité nitrile en font un composé polyvalent pour diverses applications, le distinguant d'autres molécules similaires .
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
5-methyl-2-oxo-6-propyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2O/c1-3-4-9-7(2)5-8(6-11)10(13)12-9/h5H,3-4H2,1-2H3,(H,12,13) |
Clé InChI |
FLCKZNDAAMXGMC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=C(C(=O)N1)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-Methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B11771581.png)
![Furo[2,3-d]thiazole](/img/structure/B11771582.png)


![5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole](/img/structure/B11771596.png)
![4-(4-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11771597.png)




